molecular formula C7H8BrNO B1527651 3-(Bromomethyl)-2-methoxypyridine CAS No. 942060-13-1

3-(Bromomethyl)-2-methoxypyridine

Cat. No.: B1527651
CAS No.: 942060-13-1
M. Wt: 202.05 g/mol
InChI Key: ZIXRHBYSNLQDQM-UHFFFAOYSA-N
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Description

Strategic Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. google.com Its ability to engage in hydrogen bonding and its polar nature contribute to the pharmacokinetic and pharmacodynamic properties of drug candidates. In organic synthesis, the electron-deficient nature of the pyridine ring allows for a diverse range of chemical transformations, making it a versatile platform for the assembly of complex target molecules.

Functionalization of Pyridine Rings as a Foundational Approach in Complex Molecule Construction

The strategic modification of the pyridine ring is a key tactic in the synthesis of elaborate molecules. Chemists employ a variety of reactions to introduce functional groups at specific positions on the ring, thereby tuning the electronic and steric properties of the molecule. This targeted functionalization is crucial for developing new therapeutic agents and materials with desired activities and characteristics. The introduction of substituents allows for the exploration of chemical space and the optimization of lead compounds in drug discovery programs. nih.gov

The Bromomethyl Moiety as a Versatile Handle for Derivatization in Pyridine Systems

The bromomethyl group is a highly reactive and synthetically useful functional group when attached to a pyridine ring. It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity makes bromomethylpyridines, such as 3-(Bromomethyl)-2-methoxypyridine, valuable intermediates for introducing the pyridyl moiety into larger, more complex structures. The bromine atom can be easily displaced to form new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRHBYSNLQDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727168
Record name 3-(Bromomethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942060-13-1
Record name 3-(Bromomethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl 2 Methoxypyridine and Analogous Compounds

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a bromine atom onto a pre-existing 2-methoxy-3-methylpyridine (B1590087) scaffold. The key challenge lies in achieving regioselectivity, specifically targeting the methyl group for bromination over the aromatic pyridine (B92270) ring.

The most common and effective method for introducing a bromine atom onto the methyl group adjacent to an aromatic ring is through a free radical chain reaction. This process, often referred to as benzylic bromination (or in this case, pyridylic bromination), selectively halogenates the position alpha to the ring.

The Wohl-Ziegler reaction is a classic and widely employed method for the side-chain bromination of allylic and benzylic substrates using N-Bromosuccinimide (NBS). This reagent is favored because it can provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring. researchgate.net The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene. researchgate.net

The precursor for this reaction is 2-methoxy-3-methylpyridine. When this substrate is treated with NBS in the presence of a radical initiator, the bromination occurs selectively at the methyl group to yield 3-(bromomethyl)-2-methoxypyridine. researchgate.net The efficiency and yield of the reaction can be sensitive to the choice of solvent and reaction conditions. researchgate.net

Table 1: Benzylic Bromination of Methoxyimino-o-tolyl-acetic acid methyl ester with NBS

Solvent Reaction Time (hours) Isolated Yield (%)
CCl₄ 12 79
1,2-Dichlorobenzene 8 92

This table demonstrates the solvent effect on a similar benzylic bromination, highlighting the optimization potential for such reactions. Data sourced from a study on (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester synthesis. researchgate.net

Radical reactions require an initiation step to generate the initial radical species that propagates the chain reaction. youtube.com This is typically achieved by using a radical initiator, which is a compound that readily decomposes into radicals upon heating or irradiation. youtube.comyoutube.com Common radical initiators for NBS bromination include azobisisobutyronitrile (AIBN) and benzoyl peroxide. researchgate.netyoutube.com

The initiator decomposes to form radicals, which then abstract a hydrogen atom from the N-Br bond of NBS to generate a bromine radical (Br•). youtube.com This bromine radical is the key species that propagates the reaction by abstracting a hydrogen atom from the methyl group of 2-methoxy-3-methylpyridine, forming a resonance-stabilized pyridylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, this compound, and a new bromine radical, continuing the chain. youtube.comyoutube.com The use of initiators allows the reaction to proceed at lower temperatures compared to thermal initiation alone and provides better control. youtube.com

Achieving regioselectivity is paramount in the synthesis of this compound. The desired outcome is the selective bromination of the side-chain methyl group, avoiding electrophilic substitution on the pyridine ring.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. While the 2-methoxy group is an activating group, the conditions of radical bromination (low concentration of Br₂, absence of a Lewis acid catalyst) strongly favor the radical pathway over the electrophilic pathway. chegg.com The radical mechanism proceeds via the most stable radical intermediate. The pyridylic radical formed by hydrogen abstraction from the methyl group is stabilized by resonance with the pyridine ring, making this position the most favorable site for radical attack.

Conversely, direct bromination of the pyridine ring itself, an electrophilic substitution reaction, would require harsher conditions and would be directed by the existing substituents. For instance, the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions, not at the position adjacent to the methoxy (B1213986) group. capes.gov.br Therefore, by choosing radical conditions, selective side-chain bromination is achieved with high fidelity.

Side-Chain Bromination via Radical Mechanisms

Convergent Synthetic Pathways

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages. For this compound, this could involve introducing the methoxy group onto a pre-brominated pyridine ring.

A viable convergent strategy is the nucleophilic aromatic substitution (SNAr) of a halogen at the 2-position of the pyridine ring with a methoxide (B1231860) source. Pyridine rings are susceptible to nucleophilic attack at the 2- and 4-positions (ortho and para to the nitrogen), as the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.comstackexchange.com

This pathway could start with a precursor like 2-chloro- or 2-bromo-3-(bromomethyl)pyridine. The halogen at the 2-position is more activated towards nucleophilic substitution than the bromomethyl group is towards nucleophilic attack under these conditions. The reaction is typically performed by heating the halopyridine with sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or dioxane. tandfonline.comnih.gov

For example, the synthesis of 2-bromo-3-methoxypyridine (B21398) has been successfully achieved from 2-bromo-3-pyridinol by reaction with methyl iodide in the presence of a base, and also from 2,3-dibromopyridine (B49186) via nucleophilic substitution with sodium methoxide. google.comprepchem.com This demonstrates the feasibility of introducing a methoxy group at the 2-position via nucleophilic substitution on a suitably halogenated pyridine precursor. This method offers an alternative route that can be advantageous if the starting materials are more readily available or if issues with regioselectivity in the direct bromination approach arise. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N-Bromosuccinimide (NBS)
2-methoxy-3-methylpyridine
Carbon tetrachloride
1,2-Dichlorobenzene
Azobisisobutyronitrile (AIBN)
Benzoyl peroxide
Bromine
2-methoxyquinoline
2-Chloro-3-(bromomethyl)pyridine
2-Bromo-3-(bromomethyl)pyridine
Sodium methoxide
Methanol
Dioxane
2-Bromo-3-pyridinol
Methyl iodide
2,3-Dibromopyridine
2-Bromo-3-methoxypyridine
(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester

Nucleophilic Aromatic Substitution for Methoxy Group Introduction

Substitution of Halogenated Pyridines with Methoxide

A common and direct approach to forming the 2-methoxypyridine (B126380) core involves the nucleophilic aromatic substitution of a halogen atom at the 2-position of the pyridine ring with a methoxide source. Typically, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) derivatives are treated with sodium methoxide in a suitable solvent.

For instance, 2-chloropyridine can be reacted with sodium methoxide in refluxing methanol to yield 2-methoxypyridine. researchgate.net Similarly, the synthesis of 6-bromo-2-methoxy-3-aminopyridine is accomplished through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide in refluxing 1,4-dioxane (B91453), resulting in a high yield of 98%. nih.gov Another example involves the reaction of 2-bromo-3-pyridinol with potassium hydroxide (B78521) and methyl iodide in dimethyl sulfoxide (B87167) (DMSO) to produce 2-bromo-3-methoxypyridine. prepchem.com

The reaction conditions for these substitutions are crucial and can influence the yield and purity of the resulting 2-methoxypyridine derivative. The choice of solvent, temperature, and the nature of the methoxide source are all important parameters.

Starting MaterialReagentsSolventConditionsProductYieldReference
2-ChloropyridineNaOMeMethanolReflux2-Methoxypyridine- researchgate.net
2,6-Dibromo-3-aminopyridineNaOMe1,4-DioxaneReflux, 18 h6-Bromo-2-methoxy-3-aminopyridine98% nih.gov
2-Bromo-3-pyridinolKOH, CH3IDMSO55°-60° C2-Bromo-3-methoxypyridine68% prepchem.com
Sequential Functionalization for Bromomethyl Installation

Once the 2-methoxypyridine scaffold is in place, the introduction of a bromomethyl group at the 3-position is typically achieved through a series of functional group transformations. A common precursor for this is a hydroxymethyl group, which can be readily converted to the desired bromomethyl group.

The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) provides a relevant example of this transformation. Pyridine-2,6-diyldimethanol is treated with 48% hydrobromic acid (HBr) and heated. rsc.org This process involves the protonation of the hydroxyl groups, followed by nucleophilic attack by bromide ions to displace water, yielding the corresponding bromomethyl derivative. A similar strategy can be applied to 2-methoxy-3-(hydroxymethyl)pyridine to obtain this compound. The starting hydroxymethyl compound can be synthesized through various means, such as the reduction of a carboxylic acid or ester at the 3-position.

O-Alkylation of 2-Pyridone Derivatives

An alternative strategy to synthesize 2-methoxypyridine derivatives is through the O-alkylation of the corresponding 2-pyridone tautomer. The alkylation of 2-pyridones can be complex due to the presence of two nucleophilic sites: the nitrogen and the oxygen atoms, leading to a mixture of N-alkylated and O-alkylated products. researchgate.netsciforum.net

However, regioselective O-alkylation can be achieved under specific conditions. For example, a TfOH-catalyzed carbenoid insertion method has been reported for the highly regioselective O-alkylation of 2-pyridones. rsc.org Another approach involves the reaction of a 2-pyridone with an alkylating agent in the presence of a suitable base and solvent system that favors O-alkylation over N-alkylation. The choice of the alkylating agent and the counter-ion of the pyridone salt can significantly influence the N/O alkylation ratio. sciforum.net For instance, the synthesis of 2-bromo-3-methoxypyridine has been achieved by treating 2-bromo-3-pyridone with sodium methoxide and methyl iodide. google.com

Starting MaterialReagentsKey FeatureProductReference
2-PyridoneDiazo compounds, TfOHRegioselective O-alkylation2-Alkoxypyridine rsc.org
2-Bromo-3-pyridoneNaOMe, Methyl iodideO-alkylation2-Bromo-3-methoxypyridine google.com

Reductive Transformations Followed by Bromination

This synthetic route involves first establishing a functional group at the 3-position of the 2-methoxypyridine ring that can be reduced to a hydroxymethyl group. Common starting functionalities include esters or carboxylic acids. For example, a 2-methoxypyridine-3-carboxylate derivative can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to afford 2-methoxy-3-(hydroxymethyl)pyridine.

Following the reduction, the resulting alcohol is then converted to the corresponding bromide. A standard method for this transformation is treatment with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). rsc.org This two-step sequence provides a reliable method for the synthesis of this compound from readily available precursors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key factors that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

In the substitution of halogenated pyridines, the concentration of the methoxide and the reaction temperature can significantly impact the reaction rate and the potential for side reactions. For instance, in the synthesis of 6-bromo-2-methoxy-3-aminopyridine, refluxing in 1,4-dioxane for 18 hours was found to be optimal, leading to a 98% yield. nih.gov

For O-alkylation of 2-pyridones, achieving high selectivity is a primary concern. The choice of base and solvent is critical in directing the alkylation towards the oxygen atom. Studies have shown that factors such as the nature of the electrophile and the substituents on the pyridone ring can influence the ratio of N- to O-alkylation products. researchgate.net The development of catalytic systems, such as the use of TfOH for carbenoid insertion, represents a significant advancement in achieving high regioselectivity for O-alkylation. rsc.org

Post-Synthetic Purification and Isolation Techniques

Following the synthesis of this compound, a crucial step is the purification and isolation of the target compound from the reaction mixture. The choice of purification method depends on the physical and chemical properties of the product and the impurities present.

A common initial workup procedure involves quenching the reaction, followed by extraction into an organic solvent. The organic layer is then typically washed with water, brine, and sometimes acidic or basic aqueous solutions to remove unreacted starting materials and inorganic byproducts. prepchem.com For example, in the synthesis of 2-bromo-3-methoxypyridine, the crude product was extracted with diethyl ether and washed sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution. prepchem.com

Chromatography is a widely used technique for the purification of pyridine derivatives. Column chromatography using silica (B1680970) gel is effective for separating the desired product from closely related impurities. researchgate.net The choice of eluent system is critical for achieving good separation.

Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the differential solubility of the product and impurities in a given solvent at different temperatures. For instance, a crude product of 2-bromo-3-pyridone was purified by recrystallization from a 75% ethanol (B145695) solution. google.com

In some cases, distillation can be used for the purification of liquid products, such as 2-methoxypyridine, which can be distilled at atmospheric pressure after an initial aqueous wash. researchgate.net The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification TechniqueDescriptionApplication ExampleReference
Extraction and WashingSeparation based on differential solubility in immiscible liquids.Isolation of 2-bromo-3-methoxypyridine using diethyl ether and sequential washes. prepchem.com
Column ChromatographySeparation based on differential adsorption on a stationary phase.Purification of bromomethyl-BODIPY derivatives using dichloromethane/petroleum ether mixtures. researchgate.net
RecrystallizationPurification of solids based on differential solubility.Purification of 2-bromo-3-pyridone from 75% ethanol. google.com
DistillationSeparation of liquids based on differences in boiling points.Purification of 2-methoxypyridine by distillation. researchgate.net

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by the interplay of the nitrogen heteroatom and the substituents. Pyridine itself is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org However, the substituents on the ring, in this case, a methoxy group and a bromomethyl group, modulate this inherent reactivity.

Electrophilic Aromatic Substitution on the Electron-Rich Pyridine Ring

Pyridine can undergo electrophilic aromatic substitution reactions, similar to benzene. chegg.com However, the nitrogen atom's electronegativity makes the pyridine ring less reactive and requires more forceful conditions for such substitutions to occur. quimicaorganica.org The position of electrophilic attack is directed to the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are destabilized by the proximity of the positive charge to the electronegative nitrogen atom. quimicaorganica.org

In the context of this compound, the existing substituents will further direct any incoming electrophile. The specific outcomes of such reactions are influenced by the electronic effects of both the 2-methoxy and 3-bromomethyl groups.

Influence of the 2-Methoxy Substituent on Ring Activation and Regioselectivity

The 2-methoxy group is an activating group, meaning it increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This is due to the electron-donating resonance effect of the methoxy group's lone pair of electrons. This activation helps to counteract the deactivating effect of the nitrogen atom in the pyridine ring.

The methoxy group at the 2-position directs incoming electrophiles primarily to the 5-position. This regioselectivity is a result of the stabilization of the cationic intermediate (the sigma complex) formed during the substitution process. Attack at the 5-position allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization.

Nucleophilic Reactivity at the Bromomethyl Functionality

The bromomethyl group attached to the pyridine ring at the 3-position is a key site for nucleophilic attack. This functionality allows for a wide range of chemical transformations, making this compound a valuable synthetic intermediate.

SN1 and SN2 Mechanistic Considerations for Bromine Displacement

The displacement of the bromine atom from the bromomethyl group can proceed through either an S(_N)1 or S(_N)2 mechanism, or concurrently through both. researchgate.netquora.com The specific pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. quora.comyoutube.com

S(_N)1 Mechanism: This pathway involves the formation of a carbocation intermediate after the departure of the bromide leaving group. youtube.com The resulting benzylic-type carbocation is stabilized by resonance with the pyridine ring. Polar protic solvents, such as water and alcohols, favor the S(_N)1 mechanism by stabilizing the carbocation intermediate. quora.com

S(_N)2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. youtube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents like acetone (B3395972) or acetonitrile. quora.com For primary halides like the bromomethyl group, the S(_N)2 pathway is generally favored due to reduced steric hindrance. libretexts.org

The reaction can exhibit a duality of mechanisms, with both S(_N)1 and S(_N)2 pathways operating simultaneously, particularly with activated benzyl-like halides. researchgate.net

Diverse Transformations with Various Nucleophiles

The electrophilic nature of the carbon in the bromomethyl group allows for reactions with a wide array of nucleophiles, leading to the formation of various derivatives.

Formation of Aminomethyl Pyridine Derivatives

A significant application of this compound is in the synthesis of aminomethyl pyridine derivatives. These compounds are formed through the reaction of the bromomethyl group with various primary and secondary amines, which act as nucleophiles. This reaction is a type of nucleophilic substitution where the amine displaces the bromide ion. libretexts.org The synthesis can be achieved using ammonia (B1221849) or primary/secondary amines, though using an excess of the amine or employing azide (B81097) followed by reduction can lead to cleaner reactions. libretexts.org The resulting aminomethyl pyridine structures are important in medicinal chemistry. researchgate.net

Synthesis of Thiol and Alkoxide Adducts

The benzylic bromide in this compound is susceptible to nucleophilic substitution by thiols and alkoxides, leading to the formation of thioethers and ethers, respectively. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

The synthesis of various adducts is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction with sodium methoxide can lead to the formation of the corresponding methyl ether. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed to facilitate the coupling of this compound with a variety of coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyoutube.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com This methodology allows for the formation of a new carbon-carbon bond, introducing a variety of substituents at the 3-position of the pyridine ring. The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and scope. researchgate.net

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, typically featuring bulky electron-rich phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.orgmit.edu The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the corresponding amine. libretexts.orgyoutube.com This reaction provides a direct route to 3-(aminomethyl)-2-methoxypyridine derivatives, which are important building blocks in medicinal chemistry.

While palladium catalysis is prevalent, other transition metals like nickel have also been utilized in cross-coupling reactions involving similar substrates. Nickel catalysts can offer alternative reactivity and may be more cost-effective. scholaris.cawisc.edu Nickel-catalyzed cross-coupling reactions often proceed through similar mechanistic pathways involving oxidative addition and reductive elimination. nih.govcore.ac.uk These methods can be applied to form carbon-carbon and carbon-heteroatom bonds, sometimes with different selectivity or functional group tolerance compared to palladium-based systems. scholaris.cachemrxiv.org

Single-Electron Transfer (SET) Processes

In addition to two-electron (polar) reaction pathways, this compound can undergo reactions initiated by single-electron transfer (SET).

The reaction of arylmethyl halides with certain reagents can be initiated by a single-electron transfer (SET) from a donor molecule. While specific studies on this compound with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) are not detailed in the provided context, the general principle of SET-initiated reactions of arylmethyl halides provides a framework for its potential reactivity. rsc.orgrsc.org In such processes, an electron is transferred from the donor to the arylmethyl halide, leading to the formation of a radical anion, which can then fragment to a radical and a halide ion. These radical intermediates can then undergo various subsequent reactions, such as dimerization or reaction with other species in the medium.

Transformations Involving the Methoxy Group

The methoxy group at the 2-position of the pyridine ring can also undergo chemical transformations, although it is generally less reactive than the bromomethyl group. In some synthetic sequences involving 2-methoxypyridine derivatives, this group can be a target for modification. nih.govresearchgate.net For instance, nucleophilic aromatic substitution reactions can potentially be used to replace the methoxy group, particularly if the pyridine ring is activated by other substituents. nih.gov The presence of the methoxy group also influences the electronic properties of the pyridine ring, which can affect the reactivity at other positions. researchgate.net

Chemical Reactivity and Mechanistic Pathways of this compound

The reactivity of this compound is characterized by the interplay of its three key functional groups: the pyridine ring, the methoxy group, and the bromomethyl substituent. This article focuses on the chemical transformations involving the methoxy moiety and the pyridine ring system.

Chemical Reactivity of the Methoxy and Pyridine Moieties

The presence of the electron-donating methoxy group at the 2-position and the electron-withdrawing bromomethyl group at the 3-position influences the electronic properties and reactivity of the pyridine ring. The methoxy group, in particular, is susceptible to oxidative and cleavage reactions, while the aromatic pyridine core can undergo reduction under specific conditions.

The oxidation of the methoxy group in 2-methoxypyridine derivatives, a process often referred to as O-demethylation, typically results in the formation of the corresponding pyridin-2-one. This transformation can be achieved through various chemical and biological methods.

Biochemical systems, for instance, utilize enzymes for oxidative demethylation. One family of such enzymes is cytochrome P450. wikipedia.org These enzymes catalyze the oxidation of N-methyl groups in various molecules, including histones and some forms of DNA, through a reaction that converts the methyl group into formaldehyde (B43269). wikipedia.org A similar mechanism can be applied to methyl ethers. wikipedia.org For example, the bacterium Bradyrhizobium sp. strain 17-4 has been shown to mediate the O-demethylation of the insecticide methoxychlor, yielding a monophenolic derivative as the primary product. nih.gov This biological pathway highlights the susceptibility of aryl methoxy groups to oxidative transformation.

In synthetic chemistry, the oxidative dearomatization of 2-methoxypyridine and its derivatives has been demonstrated. nih.gov For example, photocycloaddition reactions can lead to the formation of dihydroxylated bicyclic products, which can then be converted to dihydropyridine (B1217469) cis-diols. nih.gov These intermediates are typically unstable but can be trapped or further functionalized. While a direct oxidative conversion of the methoxy group to a carbonyl is a common pathway for many aryl methyl ethers, specific studies on this compound are not prevalent. However, based on the reactivity of related compounds, oxidative conditions could potentially lead to the formation of 3-(bromomethyl)pyridin-2(1H)-one.

Table 1: Examples of Oxidative Demethylation Reactions

SubstrateReagents/ConditionsMajor Product(s)Reaction Type
MethoxychlorBradyrhizobium sp. strain 17-41,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethaneBiochemical O-Demethylation nih.gov
2-Methoxypyridine derivativesPhotocycloaddition, OsO4, Citric AcidDihydroxylated piperidinesOxidative Dearomatization nih.gov
General N-methyl groupsCytochrome P450, O2Demethylated amine, FormaldehydeBiochemical Oxidative Demethylation wikipedia.org
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The cleavage of the ether bond in 2-methoxypyridine derivatives is a fundamental reaction, typically achieved using strong protic acids or Lewis acids. This reaction is crucial for converting the methoxy group into a hydroxyl group, yielding the corresponding 2-hydroxypyridine (B17775) (which exists in equilibrium with its pyridin-2-one tautomer).

The most common reagents for this transformation are strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as the powerful Lewis acid, boron tribromide (BBr₃). nih.govsci-hub.seyoutube.com The general mechanism for aryl alkyl ethers involves the protonation or Lewis acid coordination to the ether oxygen, which activates the C-O bond. youtube.com Subsequently, a nucleophile (e.g., bromide or iodide ion) attacks the methyl group via an Sₙ2 mechanism. masterorganicchemistry.com This pathway is favored because the carbon of the methyl group is sterically unhindered, and an Sₙ2 reaction at the sp²-hybridized carbon of the pyridine ring is highly unfavorable. masterorganicchemistry.com

Therefore, the cleavage of this compound with a reagent like HBr or BBr₃ would be expected to yield 3-(bromomethyl)pyridin-2-ol and bromomethane.

Recent computational studies on the BBr₃-mediated demethylation of aryl methyl ethers have refined the understanding of the reaction mechanism. nih.govsci-hub.se It is proposed that the reaction can proceed through a pathway involving charged intermediates, and notably, that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov The reaction is initiated by the formation of an ether-BBr₃ adduct. For aryl methyl ethers, a novel bimolecular mechanism is suggested where two ether–BBr₃ adducts interact, with one acting as a bromide donor and the other as the substrate. sci-hub.se

Table 2: Reagents and Conditions for Ether Cleavage

ReagentMechanism TypeTypical Products from this compoundKey Features
HBr or HIAcid-catalyzed Sₙ23-(Bromomethyl)pyridin-2-ol, CH₃Br or CH₃IRequires strong acid; attacks the less hindered methyl group. masterorganicchemistry.com
BBr₃Lewis acid-catalyzed Sₙ23-(Bromomethyl)pyridin-2-ol, CH₃BrHighly effective reagent; can be used in sub-stoichiometric amounts. nih.govsci-hub.se

The pyridine ring is an aromatic system that is generally resistant to reduction under mild conditions. However, several methods can achieve the hydrogenation of the ring to form piperidine (B6355638) derivatives. These methods often require potent reducing agents or catalytic systems.

One effective method for the reduction of pyridines is the use of samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to rapidly reduce pyridine and its derivatives, such as methylpyridines, to the corresponding piperidines in excellent yields at room temperature. clockss.org The reaction is sensitive to the mode of addition of the water, which acts as a proton source. This method is notable for its mild conditions. However, for substituted pyridines bearing functionalities like chloro or cyano groups, this reducing system can sometimes lead to the elimination of these substituents. clockss.org Given the presence of a bromo and a bromomethyl group on this compound, the potential for reductive dehalogenation would need to be considered.

Catalytic hydrogenation over transition metal catalysts such as platinum, palladium, or rhodium is a more traditional method for pyridine reduction. This approach, however, often requires high pressures and temperatures. In the context of complex molecule synthesis, a "N-methylation/global reduction protocol" has been mentioned as a strategy to convert a methoxypyridine ring into a piperidine moiety, suggesting that activation of the pyridine ring by N-alkylation can facilitate its reduction. nih.gov

Table 3: Methods for Pyridine Ring Reduction

Reagent/SystemProduct TypeConditionsComments
SmI₂ / H₂OPiperidineRoom Temperature, THFMild conditions, high yields for simple pyridines. Potential for dehalogenation of substituents. clockss.org
Catalytic Hydrogenation (e.g., H₂, PtO₂)PiperidineOften requires elevated pressure and/or temperatureA general method for reducing aromatic rings.
N-methylation followed by reductionPiperidineMulti-step processActivation of the ring by forming a pyridinium (B92312) salt facilitates reduction. nih.gov

Role in Organic Synthesis

3-(Bromomethyl)-2-methoxypyridine is a valuable building block in organic synthesis due to the presence of the reactive bromomethyl group. This functionality allows for the facile introduction of the 2-methoxypyridin-3-yl)methyl moiety into a variety of molecular scaffolds.

One of the primary applications of this compound is in the synthesis of biologically active molecules. For instance, methoxypyridine derivatives have been utilized in the development of gamma-secretase modulators, which are of interest in the research of Alzheimer's disease. nih.gov The 2-methoxypyridine (B126380) unit can be a key component in the structure of these complex inhibitors.

The general reactivity of the bromomethyl group allows for its participation in a range of nucleophilic substitution reactions. This makes this compound a useful reagent for the synthesis of various derivatives, including ethers, esters, amines, and thioethers, which can then be further elaborated into more complex target molecules.

Strategic Applications in Advanced Organic Synthesis and Interdisciplinary Research

Advanced Building Block for Heterocyclic Compound Synthesis

As a bifunctional reagent, 3-(Bromomethyl)-2-methoxypyridine serves as a cornerstone for the synthesis of more elaborate heterocyclic systems. The reactivity of the bromomethyl group as a potent electrophile is central to its utility, enabling the alkylation of a wide array of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds.

The creation of fused heterocyclic systems is a major objective in medicinal chemistry, as these rigid structures can orient functional groups in precise three-dimensional space, enhancing interactions with biological targets. researchgate.net this compound is an ideal precursor for building polycyclic systems incorporating a pyridine (B92270) ring. The bromomethyl group facilitates intramolecular or intermolecular cyclization reactions. For instance, reaction with a dinucleophilic species can lead to the formation of a new ring fused to the pyridine core.

General strategies often involve the initial substitution of the bromide with a nucleophile, followed by a subsequent cyclization step. This approach is widely used in the synthesis of various fused pyridines, such as:

Pyrido[2,3-d]pyrimidines: These structures can be assembled by reacting the bromomethyl group with an appropriate amine, followed by cyclization. nih.gov

Thieno[2,3-b]pyridines: Reaction with a sulfur nucleophile, such as a thiourea (B124793) or mercapto-substituted heterocycle, can initiate a sequence leading to the formation of a fused thiophene (B33073) ring.

Pyrazolo[3,4-b]pyridines: Using hydrazine (B178648) or its derivatives as nucleophiles can lead to the construction of fused pyrazole (B372694) rings. mdpi.com

While specific examples detailing the use of this compound are not extensively documented in mainstream literature, its structure is perfectly tailored for these well-established synthetic routes for creating fused nitrogen-containing heterocycles. beilstein-journals.org

The pyridine ring is considered a "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs. tulane.edunih.gov this compound acts as a valuable building block for incorporating this important motif into larger, more complex molecular frameworks that are not necessarily fused. The bromomethyl group serves as a versatile linker, allowing the 2-methoxypyridine (B126380) unit to be covalently attached to other pharmacophores or molecular backbones through stable ether, thioether, ester, or carbon-carbon bonds.

Table 1: Synthetic Transformations of this compound

Reaction Type Nucleophile Example Resulting Linkage Application
O-Alkylation Phenols, Alcohols -O-CH₂-Pyridine Synthesis of aryl/alkyl pyridyl ethers
N-Alkylation Amines, Imidazoles, Anilines >N-CH₂-Pyridine Building complex amines, enzyme modulators
S-Alkylation Thiols, Thiophenols -S-CH₂-Pyridine Creation of thioether-linked compounds
C-Alkylation Enolates, Organometallics -C-CH₂-Pyridine Formation of carbon-carbon bonds
Cyclization Dinucleophiles (e.g., amino-thiols) Fused ring systems Construction of polycyclic heterocycles mdpi.comnih.gov

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The 2-methoxypyridine moiety is a key structural alert in modern medicinal chemistry, recognized for its ability to confer desirable drug-like properties. nih.govontosight.ai Consequently, this compound is a valuable intermediate for introducing this pharmacophore into potential therapeutic agents.

Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netijpsonline.com The 2-methoxypyridine structure, in particular, is found in numerous biologically active compounds. ontosight.ai The methoxy (B1213986) group can act as a hydrogen bond acceptor and its metabolic stability is often higher than that of a corresponding hydroxyl group, making it a favorable feature in drug design. nih.gov this compound provides a direct route to incorporate this beneficial fragment, serving as a precursor in the synthesis of novel compounds screened for a wide array of therapeutic targets.

A significant application of methoxypyridine building blocks is in the development of modulators for enzymes and receptors implicated in disease. A notable example is the synthesis of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov In a study focused on developing potent GSMs, researchers found that introducing a 3-methoxypyridine (B1141550) motif significantly improved the compound's activity and aqueous solubility. nih.gov The parent compound was modified by replacing a fluorophenyl ring with a methoxypyridine ring, which resulted in a nearly 3-fold improvement in the potency for reducing amyloid-β 42 (Aβ42) production, with an IC₅₀ value of 60 nM. nih.gov

While the reported synthesis used a different isomer to construct the methoxypyridine core, this compound represents a powerful and potentially more direct building block for creating such modulators. nih.gov Its bromomethyl group would allow for efficient coupling to the western portion of the molecule, demonstrating its utility as a key intermediate for synthesizing complex enzyme modulators where the methoxypyridine unit is essential for biological function.

Pyridine and its derivatives are fundamental components of many natural products, particularly alkaloids. google.com The total synthesis of these complex molecules and their analogues often requires versatile, pre-functionalized building blocks. While the direct application of this compound in a completed total synthesis of a natural product is not widely reported in readily accessible literature, its value in this field is clear. It serves as a synthetic equivalent for a substituted picoline cation, providing a tool for chemists to construct the pyridine core of complex natural products or to create novel analogues with modified properties. The presence of the methoxy group offers a handle for further chemical modification or can itself be a key feature for mimicking the natural compound's structure and function.

Design and Synthesis of Specific Therapeutic Targets

This compound is recognized as a key building block in the realm of drug discovery and organic synthesis. cymitquimica.com Its utility lies in its ability to introduce a 2-methoxypyridin-3-ylmethyl moiety into a target molecule. This structural motif is of interest in medicinal chemistry for the design of novel therapeutic agents.

The synthesis of complex heteroaryl compounds for potential therapeutic use often relies on versatile reagents like this compound. For instance, in the development of inhibitors for enzymes such as the SUMO (Small Ubiquitin-like Modifier) activating enzyme, which are targets for cancer therapy, complex heteroaryl structures are required. google.com While not always a direct component of the final drug, building blocks containing the pyridine scaffold are crucial for constructing such intricate molecules. google.com

The pyridine ring is a common feature in many biologically active compounds. The table below showcases several pyridine derivatives and their relevance in medicinal chemistry, illustrating the importance of this class of compounds.

Compound NameCAS NumberApplication/Relevance
This compound942060-13-1Building block for organic synthesis. cymitquimica.comaccelachem.com
6-Bromo-3-(bromomethyl)-2-methoxypyridine1805208-46-1A versatile small molecule scaffold. cymitquimica.com
Methyl 5-Bromo-6-methoxypicolinate1214329-07-3A related methoxypyridine derivative. accelachem.com
6-Hydroxy-3-methylpicolinic acid115185-81-4A substituted pyridine carboxylic acid. accelachem.com

This table presents examples of pyridine-based building blocks relevant to synthetic chemistry.

Application in Agrochemical Development

Based on available research, there is currently no specific information detailing the application of this compound in the development of agrochemicals. While pyridine derivatives are a known class of compounds in the agrochemical industry, the direct use of this particular compound has not been documented in the public domain.

Utility in Materials Science and Functional Material Design

The potential use of this compound extends into the field of materials science, where it is considered a building block for creating novel functional materials. cymitquimica.com Its bifunctional nature, with a site for substitution reactions at the bromomethyl group and the electronic properties of the methoxypyridine ring, makes it a candidate for incorporation into larger molecular architectures. Some suppliers note its applications in materials science, highlighting its versatility as a chemical intermediate. myskinrecipes.com

Synthesis of Luminescent and Liquid Crystalline Materials

Challenges and Prospective Research Avenues for 3 Bromomethyl 2 Methoxypyridine

Addressing Synthetic Limitations

The inherent chemical properties of the substituted pyridine (B92270) ring in 3-(bromomethyl)-2-methoxypyridine give rise to several synthetic challenges that can affect yield, purity, and the diversity of accessible derivatives.

Achieving regioselectivity in the further functionalization of di-substituted pyridines like this compound is a significant hurdle. The pyridine ring is intrinsically electron-deficient, which complicates many standard electrophilic substitution reactions. beilstein-journals.orgrsc.org The positions for further substitution are influenced by the electronic and steric nature of the existing substituents—the electron-donating 2-methoxy group and the 3-bromomethyl group.

The presence of a substituent at the C2-position can significantly influence the regioselectivity of subsequent reactions. For instance, in the functionalization of 3-chloro-2-ethoxypyridine, the 2-alkoxy group plays a crucial coordinating role, directing the regioselective addition of organomagnesium reagents to the C4-position of a 3,4-pyridyne intermediate. rsc.org This directing effect is vital for controlling the outcome of the reaction. Computational studies on pyridinium (B92312) derivatives have also shown that an ortho-methoxy group can remodulate intermolecular interactions, influencing the preference for substitution at the para- versus ortho-positions relative to the nitrogen atom. researchgate.net However, direct C-H functionalization of pyridines often requires strategies to overcome the ring's electron-deficient nature and the strong coordinating power of the nitrogen atom, which can complicate metal-catalyzed processes. rsc.org

The high reactivity of the 3-(bromomethyl) group makes the compound susceptible to several undesired side reactions. One of the most common is quaternization, where the nucleophilic nitrogen atom of one pyridine molecule attacks the electrophilic bromomethyl group of another. This self-reaction leads to the formation of pyridinium salts and can result in oligomers or polymers, reducing the yield of the desired monomeric product. osti.gov The reaction of pyridine derivatives with alkylating agents like haloadamantanes demonstrates this tendency for N-alkylation to form quaternary salts. osti.gov

Furthermore, addition polymerization is a process where monomer units add to one another to form a long-chain molecule, typically initiated by a radical, cation, or anion. libretexts.orgyoutube.com The reactive C-Br bond in the bromomethyl group can potentially initiate such chain-reaction polymerization under certain conditions, leading to complex and inseparable product mixtures. In related heterocyclic systems, competition between N-alkylation and O-alkylation is a known challenge, highlighting the difficulty in directing reactivity when multiple nucleophilic sites are present. nih.gov

The 2-methoxy group in this compound can exert significant steric hindrance, impeding reactions at both the adjacent C3-position and the pyridine nitrogen atom. Steric effects from substituents at the 2-position are known to lower the formation constants of pyridine complexes with metal halides. rsc.org This hindrance is primarily an entropic effect, arising from a decrease in the rotational freedom of the coordinating pyridine ring. rsc.org

Kinetic studies on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have demonstrated that steric effects from 2-substituents can substantially reduce reaction reactivity. researchgate.net For example, the base strength of pyridines can be significantly reduced by bulky 2-substituents, which is attributed to steric strain upon protonation. researchgate.net Interestingly, while steric hindrance is often a challenge, it can also be a tool. In some rhodium-catalyzed alkylations, substitution ortho to the ring nitrogen is a requirement for efficient reaction, suggesting that steric factors can be harnessed to control reactivity. nih.gov In the design of bioactive molecules, small alkyl groups are often chosen for O-alkylation of 2-pyridone moieties specifically to avoid detrimental steric effects. nih.gov

Development of Innovative and Sustainable Synthetic Methodologies

Addressing the limitations of classical synthetic methods requires a shift towards more innovative and environmentally conscious approaches. The development of transition metal-free catalysis and the adoption of green chemistry principles are at the forefront of this evolution.

While transition metal catalysis has been instrumental in C-H functionalization, metal-free alternatives are gaining significant traction as they avoid the cost, toxicity, and contamination issues associated with residual metals. beilstein-journals.org Several metal-free strategies have been successfully developed for the functionalization of pyridines.

One such approach involves the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂, which facilitates the nucleophilic addition of anions. This method has been used for the highly regioselective C4-phosphonation of various pyridines. acs.org Another strategy involves the use of n-butylsodium to achieve C4-selective metalation and subsequent alkylation of pyridines, overriding the intrinsic directing effect of the nitrogen atom towards the C2 position. nih.gov Other innovative metal-free methods include the insertion of a methylene (B1212753) group into imidazo[1,5-a]pyridines using formaldehyde (B43269) as both a solvent and carbon source acs.org and tandem reactions that create highly functionalized pyridines through a cascade of reactions like Pummerer-type rearrangement and aza-Prins cyclization. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

This table compares a conventional heating method with a microwave-assisted green chemistry approach for the synthesis of substituted pyridine derivatives, highlighting the advantages of the latter.

FeatureConventional Heating Method acs.orgMicrowave-Assisted Method (Green Approach) acs.org
Reaction Time 6–8 hours2–7 minutes
Energy Input Sustained high temperature refluxShort bursts of microwave irradiation
Yield Moderate to GoodExcellent (82%–94%)
Solvent Often requires higher boiling point solventsCan use greener solvents like ethanol (B145695)
Workup Often more complexSimpler, leading to purer products
Overall Efficiency LowerSignificantly Higher

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles offer a framework for developing more sustainable synthetic routes to compounds like this compound. rasayanjournal.co.in Key green approaches applicable to pyridine synthesis include microwave-assisted synthesis, the use of aqueous media, and multicomponent reactions. acs.orgrasayanjournal.co.innih.gov

Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. acs.org The use of environmentally benign solvents, such as water or ethanol, is another cornerstone of green chemistry. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are highly efficient as they reduce the number of synthetic steps, minimize waste, and simplify purification processes. rasayanjournal.co.in These sustainable techniques not only offer environmental and financial benefits but also lead to higher yields, faster reactions, and purer products. rasayanjournal.co.in

Expanding the Scope of Reactivity and Functionalization

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group, a potent electrophile, and the electron-rich nature of the 2-methoxypyridine (B126380) ring. The bromide ion is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This inherent reactivity opens up a vast landscape for chemical transformations.

Future research should focus on a systematic exploration of its reactions with a wide array of nucleophiles. While standard nucleophilic substitutions are expected to proceed readily, a detailed investigation into the kinetics and thermodynamics of these reactions with various nucleophiles (e.g., O, N, S, and C-based) would provide invaluable data for synthetic chemists.

Furthermore, the pyridine ring itself offers avenues for functionalization. The methoxy (B1213986) group at the 2-position and the bromomethyl group at the 3-position influence the electron density of the ring, directing further electrophilic or nucleophilic aromatic substitutions. The development of selective C-H functionalization reactions at the C4, C5, or C6 positions of the pyridine ring would significantly enhance the molecular diversity accessible from this starting material. Such transformations could include palladium-catalyzed cross-coupling reactions, which have been successfully employed for the functionalization of other pyridine systems.

A summary of potential functionalization reactions is presented in Table 1.

Table 1: Prospective Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Products
Nucleophilic SubstitutionVarious nucleophiles (e.g., amines, alcohols, thiols, carbanions) in the presence of a base.Ethers, amines, thioethers, and carbon-extended chains attached at the 3-position.
Suzuki CouplingAryl or vinyl boronic acids with a Palladium catalyst and a base.Aryl or vinyl groups introduced at specific positions on the pyridine ring.
Sonogashira CouplingTerminal alkynes with a Palladium/Copper catalyst and a base.Alkynyl groups introduced at specific positions on the pyridine ring.
Buchwald-Hartwig AminationAmines with a Palladium catalyst and a base.Amino groups introduced at specific positions on the pyridine ring.
C-H Activation/FunctionalizationTransition metal catalysts (e.g., Rh, Ru, Ir) with appropriate directing groups or under specific conditions.Direct introduction of functional groups at the C4, C5, or C6 positions.

Emerging Opportunities in Chemical Biology and Material Science

The unique structural features of this compound make it an attractive scaffold for the development of novel molecules in chemical biology and material science.

In the realm of chemical biology , the pyridine moiety is a common feature in many biologically active compounds and approved drugs. The ability to functionalize this compound with various pharmacophores could lead to the discovery of new therapeutic agents. For instance, its derivatives could be explored as potential kinase inhibitors, a significant class of anticancer drugs. The methoxypyridine core is present in several known bioactive molecules, and the bromomethyl handle allows for the straightforward attachment of different chemical fragments to probe structure-activity relationships. Research into methoxypyridine-derived gamma-secretase modulators has shown the potential of this scaffold in addressing neurodegenerative diseases like Alzheimer's. core.ac.uk The development of a library of compounds derived from this compound for high-throughput screening could accelerate the identification of new drug leads.

In material science , pyridine-containing polymers and organic materials have garnered interest for their electronic and optical properties. The methoxy group in this compound can influence the electron distribution within the pyridine ring, which in turn can affect the light absorption and emission properties of materials incorporating this unit. pipzine-chem.com By polymerizing or incorporating this building block into larger conjugated systems, it may be possible to create novel organic light-emitting diodes (OLEDs), sensors, or other functional materials. The bromomethyl group provides a convenient anchor point for polymerization or for grafting onto surfaces and nanoparticles, opening up possibilities for the design of new hybrid materials with tailored properties.

The potential applications are summarized in Table 2.

Table 2: Potential Applications of this compound Derivatives

FieldPotential ApplicationRationale
Chemical BiologySynthesis of bioactive compounds (e.g., kinase inhibitors, enzyme probes).The methoxypyridine scaffold is a known pharmacophore, and the bromomethyl group allows for easy derivatization.
Chemical BiologyDevelopment of chemical probes for studying biological processes.The reactive handle can be used to attach fluorescent tags or affinity labels.
Material ScienceBuilding block for organic electronic materials (e.g., OLEDs).The methoxypyridine core can be part of a conjugated system with tunable photophysical properties. pipzine-chem.com
Material ScienceMonomer for the synthesis of functional polymers.The bromomethyl group allows for polymerization via various mechanisms.
Material ScienceSurface modification of materials.The reactive group can be used to anchor the molecule to surfaces, imparting new properties.

Q & A

Q. What are the common synthetic routes for preparing 3-(bromomethyl)-2-methoxypyridine?

The synthesis typically involves alkylation or bromomethylation of 2-methoxypyridine precursors. For example, alkylation of 2-methoxypyridine derivatives with bromomethylating agents (e.g., bromomethyl ethers or bromomethyl halides) under controlled conditions (e.g., acetonitrile solvent, reflux) can yield the target compound. Reaction optimization often focuses on temperature, catalyst selection, and stoichiometry to minimize side products .

Q. How is the purity of this compound assessed in research settings?

Purity is validated using high-performance liquid chromatography (HPLC) with >95.0% purity thresholds (as noted for structurally related brominated pyridines) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) is employed to verify molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

1H and 13C NMR are essential for confirming the substitution pattern on the pyridine ring, while infrared (IR) spectroscopy identifies functional groups like C-Br and methoxy stretches. High-resolution mass spectrometry (HRMS) provides precise molecular weight validation .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the 3-position of 2-methoxypyridine derivatives?

Competing bromination at the 4- or 5-positions is a key challenge. Regioselectivity can be improved using directing groups (e.g., methoxy) or catalysts (e.g., Lewis acids like FeBr3). Computational modeling (e.g., DFT calculations) helps predict reactivity and optimize reaction conditions .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) models analyze electronic effects (e.g., charge distribution at the bromomethyl group) and steric hindrance to predict coupling efficiency with partners like boronic acids in Suzuki-Miyaura reactions. These models guide solvent selection and catalyst design .

Q. What strategies mitigate the instability of this compound under ambient conditions?

Degradation (e.g., hydrolysis or oxidation) is minimized by storing the compound at low temperatures (-20°C) under inert atmospheres (argon or nitrogen). Stabilizers like free-radical inhibitors (e.g., BHT) can also extend shelf life .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bromomethyl moiety acts as a good leaving group, enabling reactions with nucleophiles (e.g., amines, thiols) to form pyridine-based intermediates. Kinetic studies show that polar aprotic solvents (e.g., DMF) enhance reaction rates, while steric effects at the 2-methoxy group may slow substitution .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% across studies) often stem from variations in brominating agents (NBS vs. Br2) or purification methods. Systematic reproducibility studies, including controlled reagent ratios and chromatography conditions, are recommended to resolve these inconsistencies .

Methodological Insights

  • Data Contradiction Analysis : Compare NMR shifts of synthesized batches with literature values (e.g., δ ~4.5 ppm for the bromomethyl group) to identify impurities or isomerization .
  • Experimental Design : For cross-coupling applications, use a design-of-experiments (DoE) approach to optimize parameters like catalyst loading, temperature, and solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.